molecular formula C16H16ClF3N2O B6288187 5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% CAS No. 2737205-32-0

5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%

Cat. No. B6288187
CAS RN: 2737205-32-0
M. Wt: 344.76 g/mol
InChI Key: CRLXASCWCVTYRY-UHFFFAOYSA-N
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Description

5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% (5-t-butyl-2-3-trifluoromethylbenzylpyrazole-3-carbonyl chloride, 95%) is an organic compound with a molecular formula of C14H14ClF3N2O. It is a colorless to pale yellow liquid that is soluble in most organic solvents and is often used in laboratory experiments and drug synthesis. It is a versatile building block for organic synthesis and can be used for a variety of applications.

Scientific Research Applications

5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% is widely used in scientific research. It has been used in the synthesis of various compounds, such as cyclic peptides, heterocyclic compounds, and amides. It has also been used in the synthesis of novel anti-cancer agents and in the development of new anti-inflammatory drugs. In addition, 5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% has been used in the synthesis of new fluorescent probes and in the preparation of organometallic complexes.

Mechanism of Action

5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% acts as a proton acceptor and is capable of forming strong hydrogen bonds with other molecules. It is believed to be involved in the formation of hydrogen bonds between molecules, which can affect the structure and activity of the molecule. In addition, 5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% is believed to be involved in the formation of hydrophobic interactions between molecules, which can affect the solubility and stability of the molecule.
Biochemical and Physiological Effects
5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% has been shown to be involved in the regulation of various biochemical and physiological processes. It has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, 5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.

Advantages and Limitations for Lab Experiments

5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% has several advantages for use in laboratory experiments. It is a stable and non-toxic compound that is easily soluble in organic solvents. In addition, it is a versatile building block for organic synthesis and can be used for a variety of applications. However, 5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% has some limitations. It is a highly reactive compound and can be easily hydrolyzed in the presence of moisture or water. In addition, it can react with other compounds, resulting in the formation of unwanted byproducts.

Future Directions

The potential applications of 5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% are still being explored. Possible future directions include the development of new drugs, the synthesis of new compounds, and the use of 5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% as a building block for organic synthesis. In addition, 5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% could be used to study the interactions between molecules and to elucidate the mechanisms of action of various compounds. Further research is needed to explore the potential applications of 5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%.

Synthesis Methods

5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% can be synthesized through a two-step reaction. First, an aryl bromide is reacted with an aryltrimethylammonium salt in the presence of a base to form an arylpyrazole. Then, the arylpyrazole is treated with thionyl chloride to form 5-t-butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%.

properties

IUPAC Name

5-tert-butyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF3N2O/c1-15(2,3)13-8-12(14(17)23)22(21-13)9-10-5-4-6-11(7-10)16(18,19)20/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLXASCWCVTYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)Cl)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF3N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.76 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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